molecular formula C10H13N3O2 B057102 4-(2,4-Diaminophenyl)morpholin-3-one CAS No. 482308-13-4

4-(2,4-Diaminophenyl)morpholin-3-one

Cat. No. B057102
CAS RN: 482308-13-4
M. Wt: 207.23 g/mol
InChI Key: ILLFBLRLPINBMA-UHFFFAOYSA-N
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Description

4-(2,4-Diaminophenyl)morpholin-3-one is a chemical compound with the CAS Number: 482308-13-4. It has a molecular weight of 207.23 . It is stored at a temperature of 4 degrees and has a purity of 95%. The compound is in powder form .


Molecular Structure Analysis

The IUPAC Name of the compound is 4-(2,4-diaminophenyl)morpholin-3-one . The InChI Code is 1S/C10H13N3O2/c11-7-1-2-9 (8 (12)5-7)13-3-4-15-6-10 (13)14/h1-2,5H,3-4,6,11-12H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,4-Diaminophenyl)morpholin-3-one include a molecular weight of 207.23 g/mol . It is a powder and is stored at a temperature of 4 degrees .

Safety and Hazards

The safety information for 4-(2,4-Diaminophenyl)morpholin-3-one includes several hazard statements: H302, H315, H319, H335, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

A recent study has shown that a morpholin-3-one derivative has been developed for imaging monoacylglycerol lipase in the brain via positron emission tomography (PET) . This suggests that 4-(2,4-Diaminophenyl)morpholin-3-one and similar compounds could have potential applications in medical imaging .

Mechanism of Action

Target of Action

It is used in the synthesis of an antithrombotic agent , suggesting that it may interact with proteins involved in blood coagulation.

Mode of Action

As a part of the synthesis of an antithrombotic agent , it may interact with its targets to inhibit the formation of blood clots.

Biochemical Pathways

Given its role in the synthesis of an antithrombotic agent , it might influence the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.

Result of Action

As a precursor in the synthesis of an antithrombotic agent , it may contribute to the prevention of blood clot formation.

properties

IUPAC Name

4-(2,4-diaminophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLFBLRLPINBMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=C(C=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Diaminophenyl)morpholin-3-one

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